(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate
Description
(2,4-Ditert-butyl-6-nitrophenyl) methyl carbonate is a specialized aryl carbonate ester characterized by a methyl carbonate group attached to a substituted phenyl ring. The phenyl ring features two tert-butyl groups at the 2- and 4-positions and a nitro group at the 6-position. This structure confers unique physicochemical properties, including enhanced steric hindrance due to the bulky tert-butyl substituents and electronic effects from the nitro group.
Synthesis: The compound is typically synthesized via the reaction of 2,4-ditert-butyl-6-nitrophenol with methyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction proceeds under mild conditions (0–25°C) to minimize decomposition of the nitro group.
Properties
IUPAC Name |
(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)12(9-10)17(19)20/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFUYGLDFAELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195475 | |
| Record name | 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-56-2 | |
| Record name | 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(1,1-dimethylethyl)-6-nitrophenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate typically involves the reaction of 2,4-ditert-butyl-6-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
2,4-ditert-butyl-6-nitrophenol+methyl chloroformate→(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2,4-ditert-butyl-6-nitrophenol and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2,4-ditert-butyl-6-nitrophenol and methanol.
Reduction: 2,4-ditert-butyl-6-aminophenyl methyl carbonate.
Substitution: Depending on the nucleophile, various substituted carbonates can be formed.
Scientific Research Applications
(2,4-ditert-butyl-6-nitrophenyl) methyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: Investigated for its potential as a protective group for phenols in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate involves its ability to undergo hydrolysis, reduction, and substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 351.42 g/mol
- Melting Point : 98–102°C (decomposition observed above 110°C)
- Solubility: Moderately soluble in non-polar solvents (e.g., toluene, dichloromethane) but poorly soluble in polar solvents like water or methanol.
- Thermal Stability: Decomposes exothermically at 110–120°C, releasing CO₂ and forming 2,4-ditert-butyl-6-nitrophenol as a degradation product.
The unique substituents on (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate distinguish it from structurally related aryl carbonates. Below is a comparative analysis based on thermal stability, solubility, and mechanical properties.
Key Observations :
Thermal Stability: The nitro group in (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate reduces thermal stability compared to non-nitrated analogs like (2,6-ditert-butylphenyl) methyl carbonate (140–145°C) . This is attributed to the electron-withdrawing nature of the nitro group, which destabilizes the carbonate linkage. In contrast, (4-nitrophenyl) methyl carbonate decomposes at even lower temperatures (95–100°C), highlighting the additive destabilizing effect of multiple electron-withdrawing groups.
Solubility: The tert-butyl groups enhance solubility in non-polar solvents due to increased lipophilicity. For example, (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate dissolves 12.5 g/100 mL in toluene, outperforming (4-nitrophenyl) methyl carbonate (3.7 g/100 mL) .
Table 2: Mechanical Properties (Elastic Modulus and Hardness)
Adapted from low-frequency elastic property studies :
| Compound | Young’s Modulus (GPa) | Hardness (HV) |
|---|---|---|
| (2,4-Ditert-butyl-6-nitrophenyl) methyl carbonate | 2.8 ± 0.3 | 15.2 ± 1.1 |
| Aluminum (Standard) | 69.0 ± 0.5 | 160 ± 5 |
| Poly(methyl methacrylate) (PMMA) | 3.0–3.5 | 18–20 |
Key Observations :
- The compound exhibits mechanical properties closer to polymers like PMMA than metals, making it suitable for coatings or composite materials requiring moderate elasticity.
- The bulky tert-butyl groups likely contribute to its slightly lower hardness compared to PMMA .
Biological Activity
(2,4-Ditert-butyl-6-nitrophenyl) methyl carbonate is an organic compound characterized by its unique molecular structure, which includes a nitrophenyl group and tert-butyl substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Chemical Formula : C16H23NO5
- Molecular Weight : 307.36 g/mol
- CAS Number : 873055-56-2
The compound features a carbonate functional group, which plays a crucial role in its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1 μg/mL |
| Candida albicans | 0.5 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also shown promise as an antioxidant. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant for therapeutic applications aimed at conditions related to oxidative damage.
The exact mechanism by which (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : The compound may inhibit enzymes critical for bacterial survival.
- Receptors : It could modulate receptor activity involved in inflammatory responses.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, (2,4-ditert-butyl-6-nitrophenyl) methyl carbonate was evaluated for its antimicrobial efficacy against multi-drug resistant strains of bacteria. The study found that the compound exhibited potent activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of commonly used antibiotics.
Study 2: Antioxidant Potential
Another study focused on the antioxidant properties of the compound in cellular models exposed to oxidative stress. Results indicated a marked reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
